Methyl 2-(6-Methylpyridin-3-yl)thiazole-4-carboxylate
Description
Methyl 2-(6-Methylpyridin-3-yl)thiazole-4-carboxylate is a heterocyclic compound that features a thiazole ring fused with a pyridine ring. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and material science.
Properties
Molecular Formula |
C11H10N2O2S |
|---|---|
Molecular Weight |
234.28 g/mol |
IUPAC Name |
methyl 2-(6-methylpyridin-3-yl)-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C11H10N2O2S/c1-7-3-4-8(5-12-7)10-13-9(6-16-10)11(14)15-2/h3-6H,1-2H3 |
InChI Key |
OOOHSTHVPDAISD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(C=C1)C2=NC(=CS2)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
General Synthetic Strategy
The preparation of methyl 2-(6-methylpyridin-3-yl)thiazole-4-carboxylate typically involves:
- Construction of the thiazole ring through condensation reactions between pyridine-derived thioamide intermediates and α-haloketones or α-chloro esters.
- Introduction of the 6-methylpyridin-3-yl substituent either via direct use of substituted pyridine carbothioamides or through subsequent functionalization.
- Formation of the methyl ester at the 4-position of the thiazole ring, often via esterification or direct use of ester-containing starting materials.
Detailed Synthetic Routes
Hantzsch Thiazole Synthesis Route
One well-documented method for preparing thiazole derivatives, including this compound analogs, is the Hantzsch reaction. This involves the condensation of a pyridine carbothioamide with an α-halo ester such as ethyl 2-chloroacetoacetate or ethyl 2-chloro-3-oxobutanoate under reflux in ethanol.
- For example, refluxing pyridine-4-carbothioamide with ethyl 2-chloro-3-oxobutanoate in absolute ethanol for about 5 hours yields ethyl 4-methyl-2-(pyridin-4-yl)thiazole-5-carboxylate with good yield.
- This method can be adapted for the 6-methylpyridin-3-yl substituent by using the corresponding pyridine carbothioamide derivative.
- After the thiazole ring formation, ester hydrolysis or hydrazinolysis can be used to further modify the ester group if needed.
Intermediate Preparation via Pyridinyl Ketones and Alkynes
According to a patent (US20120232281A1), intermediates such as 1-(6-methylpyridin-3-yl)ethanone can be synthesized by hydration of 5-ethynyl-2-methylpyridine in acidic media (sulfuric acid and toluene mixture), typically at 50–80 °C for several hours with yields above 90%. This intermediate can then be further transformed into thiazole derivatives.
- The hydration step is followed by reaction with α-halo esters or other thiazole precursors to construct the thiazole ring.
- The process benefits from avoiding hazardous oxidants and tungsten catalysts, improving safety and yield.
Reaction Conditions and Yields
| Step/Reaction | Conditions | Yield (%) | Notes |
|---|---|---|---|
| Hydration of 5-ethynyl-2-methylpyridine | Sulfuric acid:toluene (4:1), 50 °C, 16 h | >90 | Extraction with ethyl acetate, avoids tungsten catalysts |
| Hantzsch reaction (thiazole ring formation) | Reflux in ethanol, 5 h | Moderate to high | Uses pyridine carbothioamide and ethyl 2-chloro-3-oxobutanoate |
| Hydrazinolysis of ester group | Hydrazine hydrate in ethanol, reflux, 6 h | Not specified | Converts ester to hydrazide derivative for further modifications |
| One-pot synthesis with piperidine | 40 °C, 16 h | Improved | Avoids isolation of intermediates, higher yield |
Research Outcomes and Notes
- The use of 6-methylpyridin-3-yl substituted intermediates is critical for regioselectivity and maintaining the desired substitution pattern on the thiazole ring.
- Avoidance of tungsten-based catalysts and hazardous oxidants such as hydrogen peroxide enhances the safety profile of the synthesis.
- The Hantzsch reaction remains a robust and versatile method for thiazole ring formation, adaptable to various pyridine substitutions.
- Spectroscopic analyses (NMR, MS) confirm the successful synthesis and purity of the compounds at each step.
- The patent literature emphasizes scalability and commercially viable routes, highlighting the use of commercially available intermediates and reagents.
Summary Table of Key Preparation Methods
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(6-Methylpyridin-3-yl)thiazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using reagents like hydrogen peroxide or peracids.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine and thiazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines and thiols.
Major Products Formed
Oxidation: Oxidized derivatives of the thiazole ring.
Reduction: Reduced forms of the thiazole and pyridine rings.
Substitution: Substituted thiazole and pyridine derivatives.
Scientific Research Applications
Methyl 2-(6-Methylpyridin-3-yl)thiazole-4-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial, antifungal, and antiviral activities.
Medicine: Explored for its potential as a neuroprotective and anti-inflammatory agent.
Industry: Utilized in the development of dyes, biocides, and chemical reaction accelerators
Mechanism of Action
The mechanism of action of Methyl 2-(6-Methylpyridin-3-yl)thiazole-4-carboxylate involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors involved in oxidative stress and inflammation.
Pathways Involved: It may inhibit pathways such as the NF-kB inflammatory pathway and reduce oxidative stress by scavenging free radicals.
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal drug with a thiazole structure.
Uniqueness
Methyl 2-(6-Methylpyridin-3-yl)thiazole-4-carboxylate is unique due to its specific combination of a pyridine and thiazole ring, which imparts distinct chemical and biological properties.
Biological Activity
Methyl 2-(6-Methylpyridin-3-yl)thiazole-4-carboxylate is a compound that has garnered attention due to its diverse biological activities. This article explores its antimicrobial, anticancer, and potential therapeutic properties, supported by relevant research findings and case studies.
Chemical Structure and Properties
This compound features a thiazole ring substituted at the 4-position with a carboxylate group and a 6-methylpyridine group at the 2-position. Its molecular formula is , which contributes to its solubility and reactivity in biological systems.
Antimicrobial Activity
Research indicates that thiazole derivatives, including this compound, exhibit significant antimicrobial properties. These compounds have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 5.64 µM |
| Escherichia coli | 8.33 µM |
| Bacillus subtilis | 4.69 µM |
| Pseudomonas aeruginosa | 13.40 µM |
| Salmonella typhi | 11.29 µM |
These findings suggest that this compound could serve as a potential candidate for developing new antimicrobial agents .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Similar thiazole derivatives have demonstrated cytotoxic effects against various cancer cell lines, including human cervical (HeLa), colon adenocarcinoma (CaCo-2), and lung adenocarcinoma (LXFA 629).
Case Study: Cytotoxicity Evaluation
In vitro studies revealed that this compound exhibited selective cytotoxicity with an IC50 value of approximately 92.4 µM against a panel of cancer cell lines. This activity indicates its potential as an anticancer agent .
The biological activity of this compound can be attributed to its ability to interact with specific biological targets. Interaction studies have focused on its binding affinity to various receptors, such as metabotropic glutamate receptor subtype 5 (mGluR5), which is implicated in several neurological disorders .
Structure–Activity Relationships (SAR)
Understanding the structure–activity relationships of this compound is crucial for optimizing its biological activity. Variations in substitution patterns on the thiazole and pyridine rings significantly influence both chemical properties and biological activities.
Table 2: Comparison of Structural Variants
| Compound Name | Unique Features |
|---|---|
| Methyl 2-(5-Methylpyridin-3-yl)thiazole-4-carboxylate | Different pyridine substitution; altered activity |
| Ethyl 2-(6-Methylpyridin-3-yl)thiazole-4-carboxylate | Ethyl ester may enhance solubility |
| 2-(6-Methylpyridin-3-yl)-1,3-thiazole | Lacks carboxylate functionality; insight into esterification effects |
These comparisons highlight how modifications can lead to enhanced or diminished biological activities, paving the way for further research into optimized derivatives.
Q & A
Q. What are the established synthetic routes for Methyl 2-(6-Methylpyridin-3-yl)thiazole-4-carboxylate, and how do reaction conditions influence yield?
Methodological Answer: Synthesis typically involves multi-step reactions, including cyclization and esterification. Key steps include:
- Thiazole ring formation : Condensation of thiourea derivatives with α-haloketones under basic conditions (e.g., KOH/EtOH) .
- Pyridine coupling : Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution to introduce the 6-methylpyridin-3-yl group .
- Esterification : Methylation of the carboxylate precursor using methanol/H<sup>+</sup> or dimethyl sulfate .
Q. Critical Factors :
- Temperature : Higher temperatures (>80°C) accelerate cyclization but may degrade sensitive intermediates.
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance coupling reaction efficiency .
- Catalysts : Pd(PPh3)4 for cross-coupling reactions improves regioselectivity .
Q. Example Protocol :
Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]<sup>+</sup> at m/z 265.0842 for C11H12N2O2S) .
- X-ray Crystallography : SHELX software refines crystal structures to validate stereochemistry and bond lengths .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95%) .
Q. How do substituents (e.g., methyl vs. ethyl esters) affect the compound’s solubility and reactivity?
Methodological Answer: Substituent effects are quantified via:
- LogP calculations : Methyl esters (LogP ~1.2) are less lipophilic than ethyl analogs (LogP ~1.8), influencing membrane permeability .
- Solubility assays : Methyl derivatives show higher aqueous solubility (15–20 mg/mL in PBS) compared to ethyl esters (5–8 mg/mL) .
- Reactivity : Methyl groups reduce steric hindrance, enhancing nucleophilic attack on the thiazole ring .
Q. Comparative Table :
| Substituent | Solubility (mg/mL) | LogP | Reactivity (kobs, s<sup>−1</sup>) |
|---|---|---|---|
| Methyl ester | 18.2 ± 0.5 | 1.2 | 2.5 × 10<sup>−3</sup> |
| Ethyl ester | 6.8 ± 0.3 | 1.8 | 1.1 × 10<sup>−3</sup> |
| Data derived from |
Advanced Research Questions
Q. How can synthetic yields be optimized for scale-up while minimizing side reactions?
Methodological Answer: Design of Experiments (DoE) is critical:
- Factor screening : Identify critical parameters (e.g., temperature, catalyst loading) via Plackett-Burman design .
- Response surface methodology (RSM) : Optimize conditions (e.g., 75°C, 0.5 mol% Pd catalyst) to maximize yield (>75%) .
- In-line monitoring : Use FTIR or Raman spectroscopy to detect intermediates and abort failed batches early .
Q. Case Study :
| Parameter | Optimal Range | Yield Improvement |
|---|---|---|
| Catalyst (Pd) | 0.5–0.7 mol% | +12% |
| Reaction time | 5–6 h | +8% |
| Solvent ratio (DMF:H2O) | 4:1 | +15% |
| Adapted from |
Q. How to resolve contradictions in reported biological activity data for structurally similar analogs?
Methodological Answer:
- Meta-analysis : Compare IC50 values across studies, normalizing for assay conditions (e.g., cell line, incubation time) .
- Structure-Activity Relationship (SAR) :
Example Discrepancy Resolution :
A reported IC50 variation (2–10 µM) for analogs against Staphylococcus aureus was traced to:
- Bacterial strain differences : Methicillin-resistant (MRSA) vs. wild-type .
- Compound purity : HPLC purity <90% correlated with reduced activity .
Q. What computational strategies predict the compound’s binding modes with biological targets?
Methodological Answer:
- Molecular docking (AutoDock Vina) : Simulate binding to ATP-binding pockets (e.g., EGFR kinase) with scoring functions (ΔG < −8 kcal/mol) .
- Molecular Dynamics (MD) : GROMACS simulations (50 ns) assess stability of ligand-protein complexes (RMSD < 2 Å) .
- Quantum Mechanics (QM) : DFT calculations (B3LYP/6-31G*) optimize charge distribution for pharmacophore models .
Q. Validation :
| Method | Predicted Binding Energy (kcal/mol) | Experimental IC50 (µM) |
|---|---|---|
| Docking | −8.5 | 1.2 |
| MD | −9.1 | 1.0 |
| Data from |
Q. How to address low reproducibility in crystallographic data for this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
